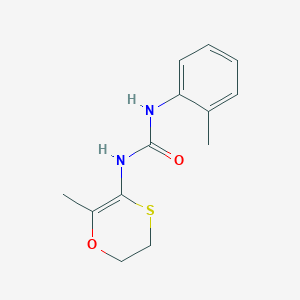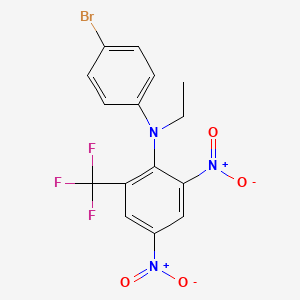
N-(2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)-N'-(2-methylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)-N’-(2-methylphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring both an oxathiin ring and a urea moiety, suggests potential biological activity and industrial utility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)-N’-(2-methylphenyl)urea typically involves the reaction of 2-methylphenyl isocyanate with a suitable oxathiin derivative. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound might involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration would be essential to optimize the production process.
化学反应分析
Types of Reactions
N-(2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)-N’-(2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The oxathiin ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Chemistry
In chemistry, N-(2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)-N’-(2-methylphenyl)urea can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets could be investigated for therapeutic applications.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties. They might serve as lead compounds for the development of new drugs with specific biological activities.
Industry
In the industrial sector, N-(2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)-N’-(2-methylphenyl)urea could be used in the formulation of agrochemicals, such as herbicides or fungicides, due to its potential biological activity.
作用机制
The mechanism of action of N-(2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)-N’-(2-methylphenyl)urea would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxathiin ring and urea moiety could play crucial roles in binding to molecular targets and influencing biochemical pathways.
相似化合物的比较
Similar Compounds
N-(2-Methylphenyl)-N’-(2-methylphenyl)urea: Lacks the oxathiin ring, which may result in different biological activity.
N-(2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)-N’-(phenyl)urea: Similar structure but with a different aromatic substituent.
Uniqueness
N-(2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)-N’-(2-methylphenyl)urea is unique due to the presence of both the oxathiin ring and the urea moiety. This combination may confer distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
88258-72-4 |
|---|---|
分子式 |
C13H16N2O2S |
分子量 |
264.35 g/mol |
IUPAC 名称 |
1-(6-methyl-2,3-dihydro-1,4-oxathiin-5-yl)-3-(2-methylphenyl)urea |
InChI |
InChI=1S/C13H16N2O2S/c1-9-5-3-4-6-11(9)14-13(16)15-12-10(2)17-7-8-18-12/h3-6H,7-8H2,1-2H3,(H2,14,15,16) |
InChI 键 |
ZNEKEDFIRJEBMS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1NC(=O)NC2=C(OCCS2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-(1,3-Phenylene)bis{[4-(phenylsulfanyl)phenyl]ethane-1,2-dione}](/img/structure/B14404518.png)
![Methyl (2R)-2-[(6-phenylpyridin-2-yl)oxy]propanoate](/img/structure/B14404525.png)
![N-(3-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14404526.png)
![2-[(Trifluoromethanesulfonyl)oxy]-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14404539.png)
![4-Benzamido-1-[2-O-(oxolan-2-yl)-alpha-D-ribofuranosyl]pyrimidin-2(1H)-one](/img/structure/B14404547.png)
![5-Methyl-2-[(2-nitrophenyl)sulfanyl]-1H-imidazole](/img/structure/B14404567.png)



![4-[(1-Cyclohexylpropan-2-yl)oxy]aniline](/img/structure/B14404578.png)
![1H,3H-[1,2,5]Thiadiazolo[3,4-c][1,2,5]thiadiazole](/img/structure/B14404582.png)
![(4aS,10bR)-4-Ethyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline-7,9-diol](/img/structure/B14404584.png)

![N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylpentanamide](/img/structure/B14404607.png)
